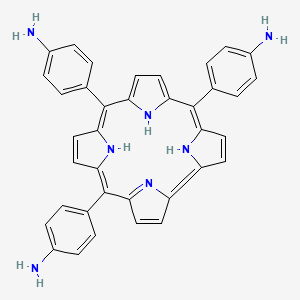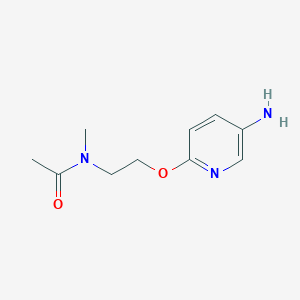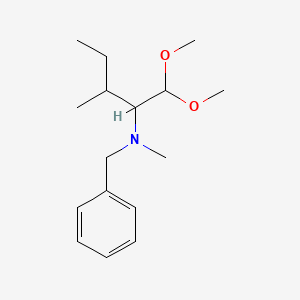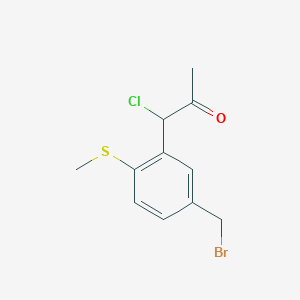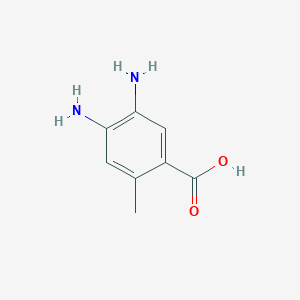
4,5-Diamino-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diamino-2-methylbenzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 4 and 5 positions and a methyl group at the 2 position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4,5-Diamino-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the reduction of 4,5-dinitro-2-methylbenzoic acid. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is typically carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
4,5-Diamino-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.
Substitution: Sodium nitrite in the presence of hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: 4,5-Dinitro-2-methylbenzoic acid.
Reduction: this compound.
Substitution: Azo dyes and other substituted aromatic compounds.
科学的研究の応用
4,5-Diamino-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-diamino-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
3,5-Diamino-4-methylbenzoic acid: Similar structure but with amino groups at different positions.
4,6-Dihydroxy-2-methylpyrimidine: A derivative of pyrimidine with similar functional groups.
Uniqueness
4,5-Diamino-2-methylbenzoic acid is unique due to the specific positioning of its amino and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in synthesis and research .
特性
IUPAC Name |
4,5-diamino-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPNLZGDVFGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



